molecular formula C9H10ClNO2 B13487426 6-Cyclopropylpyridine-3-carboxylic acid hydrochloride

6-Cyclopropylpyridine-3-carboxylic acid hydrochloride

Cat. No.: B13487426
M. Wt: 199.63 g/mol
InChI Key: JTCCMSZIVIMAKF-UHFFFAOYSA-N
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Description

6-Cyclopropylpyridine-3-carboxylic acid hydrochloride is an organic compound that belongs to the class of pyridine carboxylic acids It is characterized by the presence of a cyclopropyl group attached to the pyridine ring, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropylpyridine-3-carboxylic acid hydrochloride typically involves the cyclopropylation of pyridine-3-carboxylic acid. One common method involves the reaction of pyridine-3-carboxylic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropyl derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropylpyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Cyclopropylpyridine-3-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Cyclopropylpyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The cyclopropyl group and the pyridine ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carboxylic acid: Lacks the cyclopropyl group, making it less sterically hindered.

    Cyclopropylpyridine: Lacks the carboxylic acid group, affecting its reactivity and solubility.

    Nicotinic acid: Similar structure but with different functional groups, leading to different biological activities.

Uniqueness

6-Cyclopropylpyridine-3-carboxylic acid hydrochloride is unique due to the presence of both the cyclopropyl group and the carboxylic acid group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

6-cyclopropylpyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H9NO2.ClH/c11-9(12)7-3-4-8(10-5-7)6-1-2-6;/h3-6H,1-2H2,(H,11,12);1H

InChI Key

JTCCMSZIVIMAKF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C(C=C2)C(=O)O.Cl

Origin of Product

United States

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